molecular formula C16H23NO B1426870 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol CAS No. 1461707-47-0

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol

Cat. No.: B1426870
CAS No.: 1461707-47-0
M. Wt: 245.36 g/mol
InChI Key: PDNGHOBCSXOYED-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C₁₆H₂₃NO and a molecular weight of 245.36 g/mol . This compound is characterized by the presence of a tetrahydronaphthalene moiety attached to a piperidin-4-ol structure. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperidin-4-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidine: Similar structure but lacks the hydroxyl group.

    1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)morpholine: Features a morpholine ring instead of a piperidine ring.

Uniqueness: 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol is unique due to the presence of both the tetrahydronaphthalene and piperidin-4-ol moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-2,4,7,14-15,18H,3,5-6,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNGHOBCSXOYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CN3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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